An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Detailed methodologies for its synthesis are provided, alongside visualizations of its mechanism of action to support further research and development efforts.
Chemical Properties
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is a substituted pyrimidine derivative. The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of molecules.
Table 1: Physicochemical Properties of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
| Property | Value | Source |
| CAS Number | 22177-99-7 | [1] |
| Molecular Formula | C₉H₁₂ClN₃O | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Melting Point | 101-103°C | [3] |
| Boiling Point | 356.7°C at 760 mmHg | [3] |
| Solubility | No data available |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy (Predicted)
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Methyl Protons (pyrimidine ring): A singlet is expected around δ 2.3-2.6 ppm.
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Morpholine Protons (O-CH₂): A triplet is anticipated in the region of δ 3.7-3.9 ppm.
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Morpholine Protons (N-CH₂): A triplet is expected around δ 3.5-3.7 ppm.
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Pyrimidine Ring Proton: A singlet is predicted to appear in the aromatic region, likely around δ 6.5-7.0 ppm.
2.2. ¹³C NMR Spectroscopy (Predicted)
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Methyl Carbon (pyrimidine ring): A signal is expected around δ 20-25 ppm.
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Morpholine Carbons (N-CH₂): Signals are anticipated in the range of δ 45-50 ppm.
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Morpholine Carbons (O-CH₂): Signals are expected around δ 65-70 ppm.
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Pyrimidine Ring Carbons: Multiple signals are predicted in the aromatic region (δ 150-170 ppm).
2.3. Infrared (IR) Spectroscopy (Predicted)
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C-H stretching (aliphatic): Bands are expected in the 2850-3000 cm⁻¹ region.
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C=N and C=C stretching (pyrimidine ring): Absorbances are anticipated in the 1500-1650 cm⁻¹ range.
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C-O-C stretching (morpholine ring): A strong band is expected around 1100-1150 cm⁻¹.
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C-Cl stretching: A band in the 600-800 cm⁻¹ region is likely.
2.4. Mass Spectrometry (Predicted)
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Molecular Ion Peak (M⁺): Expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
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Fragmentation: Common fragmentation patterns would likely involve the loss of the morpholine ring or parts of the pyrimidine ring.
Experimental Protocols
Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with morpholine.
Reaction Scheme:
Detailed Protocol:
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Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a mild organic base, for example, N,N-diisopropylethylamine (DIPEA) (1.1 eq).
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Addition of Morpholine: To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature overnight or heated to reflux to ensure completion.
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Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine.
Biological Activity and Signaling Pathway
Derivatives of pyrimidine containing a morpholine moiety have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
4.1. Proposed Mechanism of Action
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is hypothesized to act as an ATP-competitive inhibitor of PI3K. The morpholine oxygen is thought to form a key hydrogen bond in the hinge region of the kinase domain, a common interaction for many PI3K inhibitors. By blocking the activity of PI3K, the compound would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, would inhibit the activation of downstream effectors like Akt and mTOR, leading to the suppression of cell growth and proliferation and the induction of apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway Inhibition:
Conclusion
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural similarity to known PI3K/Akt/mTOR inhibitors makes it an attractive candidate for development. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a proposed mechanism of action to aid researchers in their future studies. The lack of publicly available experimental spectral data highlights an area for future research to fully characterize this promising molecule.

